molecular formula C₁₁H₁₃NO₇ B1145419 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde CAS No. 874518-60-2

4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde

Cat. No.: B1145419
CAS No.: 874518-60-2
M. Wt: 271.22
InChI Key:
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Description

4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C₁₁H₁₃NO₇ . It is characterized by the presence of two methoxymethoxy groups and a nitro group attached to a benzaldehyde core. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde typically involves the protection of hydroxyl groups followed by nitration and formylation reactions. A common synthetic route includes:

    Protection of Hydroxyl Groups: The starting material, 4,5-dihydroxybenzaldehyde, is treated with methoxymethyl chloride in the presence of a base such as sodium hydride to form 4,5-bis(methoxymethoxy)benzaldehyde.

    Nitration: The protected benzaldehyde is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position, yielding this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The methoxymethoxy groups can be substituted under acidic or basic conditions to yield different derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products:

    Reduction: 4,5-Bis(methoxymethoxy)-2-aminobenzaldehyde.

    Oxidation: 4,5-Bis(methoxymethoxy)-2-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting specific biological pathways.

    Biological Studies: It is employed in studies investigating the effects of nitroaromatic compounds on biological systems.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is primarily related to its functional groups:

    Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with various biological targets.

    Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.

    Methoxymethoxy Groups: These groups can be hydrolyzed to reveal hydroxyl groups, which can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    4,5-Dimethoxy-2-nitrobenzaldehyde: Similar structure but with methoxy groups instead of methoxymethoxy groups.

    2-Nitrobenzaldehyde: Lacks the methoxymethoxy groups, making it less sterically hindered.

    4,5-Dihydroxy-2-nitrobenzaldehyde: Contains hydroxyl groups instead of methoxymethoxy groups, making it more reactive in certain conditions.

Uniqueness: 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is unique due to the presence of methoxymethoxy groups, which provide steric protection and influence the compound’s reactivity and solubility. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4,5-bis(methoxymethoxy)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c1-16-6-18-10-3-8(5-13)9(12(14)15)4-11(10)19-7-17-2/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKCSMXQWQAGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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